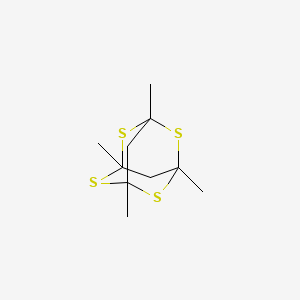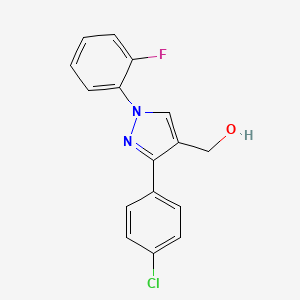
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane is a unique organosulfur compound with the molecular formula C₁₀H₁₆S₄. It is characterized by its adamantane-like structure, where sulfur atoms replace some of the carbon atoms in the framework. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane can be synthesized through several methods. One common approach involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur or sulfur-containing reagents under specific conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the incorporation of sulfur atoms into the adamantane framework.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it a potential ligand for metal complexes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane: Similar in structure but with different substituents.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Contains oxygen and phosphorus atoms instead of sulfur.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Contains silicon atoms and vinyl groups.
Uniqueness
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane is unique due to its high sulfur content and adamantane-like structure, which imparts stability and distinctive chemical reactivity
特性
CAS番号 |
7000-79-5 |
|---|---|
分子式 |
C10H16S4 |
分子量 |
264.5 g/mol |
IUPAC名 |
1,3,5,7-tetramethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-9(3,11-7)6-10(4,12-7)14-8/h5-6H2,1-4H3 |
InChIキー |
HUWTULKGEASRFA-UHFFFAOYSA-N |
正規SMILES |
CC12CC3(SC(S1)(CC(S2)(S3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013796.png)







![2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12013848.png)


![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)
![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
